

troubleshooting solubility issues with Phosphocreatine Di-tris salt

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Compound of Interest

Compound Name: Phosphocreatine Di-tris salt

Cat. No.: B13817273

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Technical Support Center: Phosphocreatine Di-tris Salt

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for solubility issues related to **Phosphocreatine Di-tris salt**.

Frequently Asked Questions (FAQs)

Q1: What is **Phosphocreatine Di-tris salt** and why is it used?

Phosphocreatine Di-tris salt is a synthetically available form of phosphocreatine, a crucial molecule in cellular energy metabolism. It serves as a readily available reserve of high-energy phosphate groups, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.^{[1][2]} The presence of two tris(hydroxymethyl)aminomethane (tris) molecules enhances its solubility and stability in biological solutions compared to other salt forms.^[3] This makes it especially useful in biochemical applications where the presence of alkali metal ions (like sodium or potassium) is undesirable.^{[3][4][5][6]}

Q2: What is the solubility of **Phosphocreatine Di-tris salt**?

Phosphocreatine Di-tris salt is soluble in water. The documented solubility is 50 mg/mL in water, which results in a clear to very slightly hazy, colorless solution.^{[1][4][5]}

Q3: How should I prepare a stock solution of **Phosphocreatine Di-tris salt**?

To prepare a stock solution, it is recommended to dissolve the salt in ultrapure water.^[1] For cell culture experiments, a common practice is to dissolve the compound in sterile water or a slightly acidic solution and then dilute it into the culture media to the desired final concentration.^[7] Always ensure the salt is completely dissolved before adding it to your experimental system.^[7]

Q4: What factors can affect the stability of my **Phosphocreatine Di-tris salt** solution?

The stability of phosphocreatine in solution can be affected by several factors:

- pH: Phosphocreatine is susceptible to hydrolysis, especially at acidic pH.^{[8][9]} It is critical to maintain a neutral pH (between 6.5 and 7.5) to prevent acid-catalyzed hydrolysis.^[9]
- Temperature: For long-term storage, solutions should be kept at -20°C or -80°C.^{[5][7]} Storage at higher temperatures is not recommended for this labile metabolite.^[9]
- Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of phosphocreatine into creatine and inorganic phosphate.^{[7][8][9]} It is best practice to aliquot stock solutions into single-use volumes.^[9]

Q5: How should I store solid **Phosphocreatine Di-tris salt** and its solutions?

- Solid Form: The solid powder should be stored in its original, securely sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.^[10] The recommended storage temperature for the solid is -20°C.^{[4][5]}
- Solutions: If storage of a solution is necessary, it should be aliquoted into single-use tubes, snap-frozen in liquid nitrogen, and stored at -80°C or in liquid nitrogen for long-term preservation.^[9] For short to medium-term storage, -20°C is acceptable.^[7]

Troubleshooting Guide

Problem	Potential Cause	Suggested Solution
The compound is not dissolving completely.	The concentration is too high.	Do not exceed the recommended solubility of 50 mg/mL in water. [1] [4] [5]
The incorrect solvent is being used.	Use ultrapure water for initial dissolution. [1]	
The solution is not being mixed sufficiently.	Vortex or gently warm the solution to aid dissolution. Visually inspect for any remaining precipitate. [7]	
I am observing a precipitate in my solution after storage.	The compound is coming out of solution at low temperatures.	Gently warm the solution to redissolve the precipitate before use. Ensure it is fully dissolved.
The compound has degraded.	Prepare fresh solutions for each experiment to ensure stability. [7] Avoid storing solutions for extended periods, even at low temperatures.	
My experimental results are inconsistent.	The Phosphocreatine Di-tris salt solution has degraded.	Prepare fresh solutions for each experiment. [7] Avoid repeated freeze-thaw cycles by storing in single-use aliquots. [7] [9] Ensure the pH of your experimental buffer is compatible and will not cause hydrolysis. [1]
The solvent is causing cytotoxicity.	If using a solvent other than water for cell-based assays, run a solvent control to check for toxicity. [7]	
I see a drop in the concentration of	Spontaneous or enzymatic hydrolysis is occurring.	Process samples quickly and on ice to minimize enzymatic

phosphocreatine in my samples over time.

degradation.[8] For tissue samples, snap-freezing in liquid nitrogen immediately after collection is crucial.[9] Use a neutralization step with a potassium carbonate solution to bring the pH to between 6.5 and 7.5 to prevent acid-catalyzed hydrolysis during extraction.[9]

Quantitative Data Summary

Parameter	Value	Reference
Molecular Weight	453.38 g/mol	[3][4][10]
Solubility in Water	50 mg/mL	[1][4][5]
Appearance in Solution	Clear to very slightly hazy, colorless	[1][4][5]
Solid Storage Temperature	-20°C	[4][5]
Solution Storage Temperature	-20°C to -80°C	[7]
CAS Number	108321-17-1	[3][4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

- Bring the vial of **Phosphocreatine Di-tris salt** to room temperature before opening.
- Weigh out the desired amount of the compound in a sterile conical tube.
- Add the appropriate volume of sterile, ultrapure water to achieve a concentration of 50 mg/mL.

- Vortex the solution until the compound is completely dissolved. A brief, gentle warming in a water bath may be used if necessary.
- Visually inspect the solution to ensure there is no particulate matter.
- Sterile filter the solution through a 0.22 μm filter if it will be used in cell culture.
- Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
- Snap-freeze the aliquots in liquid nitrogen and store them at -80°C for long-term storage.

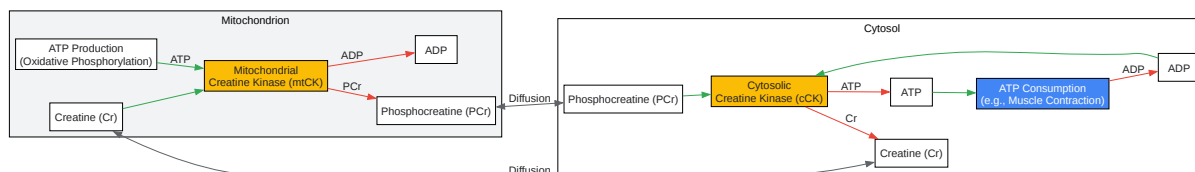
Protocol 2: Extraction of Phosphocreatine from Tissue Samples

This protocol is designed for the rapid inactivation of enzymes and extraction of phosphocreatine from tissues like skeletal muscle or brain.[\[8\]](#)[\[9\]](#)

- **Sample Collection:** Excise the tissue as rapidly as possible and immediately freeze-clamp it using tongs pre-cooled in liquid nitrogen.[\[8\]](#)
- **Sample Preparation:** While keeping the tissue frozen, grind it into a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.[\[8\]](#)
- **Homogenization:** Transfer the frozen powder to a pre-chilled tube containing 10 volumes of ice-cold 0.6 M Perchloric Acid (PCA). Homogenize immediately on ice until no tissue fragments are visible.[\[8\]](#)
- **Extraction:** Centrifuge the homogenate at 14,000-16,000 x g for 15-20 minutes at 4°C .[\[8\]](#)
- **Neutralization:** Carefully collect the supernatant. To prevent acid-catalyzed hydrolysis, immediately neutralize the extract by adding a potassium carbonate solution to bring the pH to between 6.5 and 7.5.[\[9\]](#)
- **Precipitate Removal:** Allow the neutralized mixture to stand on ice for 10-15 minutes to precipitate the potassium perchlorate. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.[\[8\]](#)

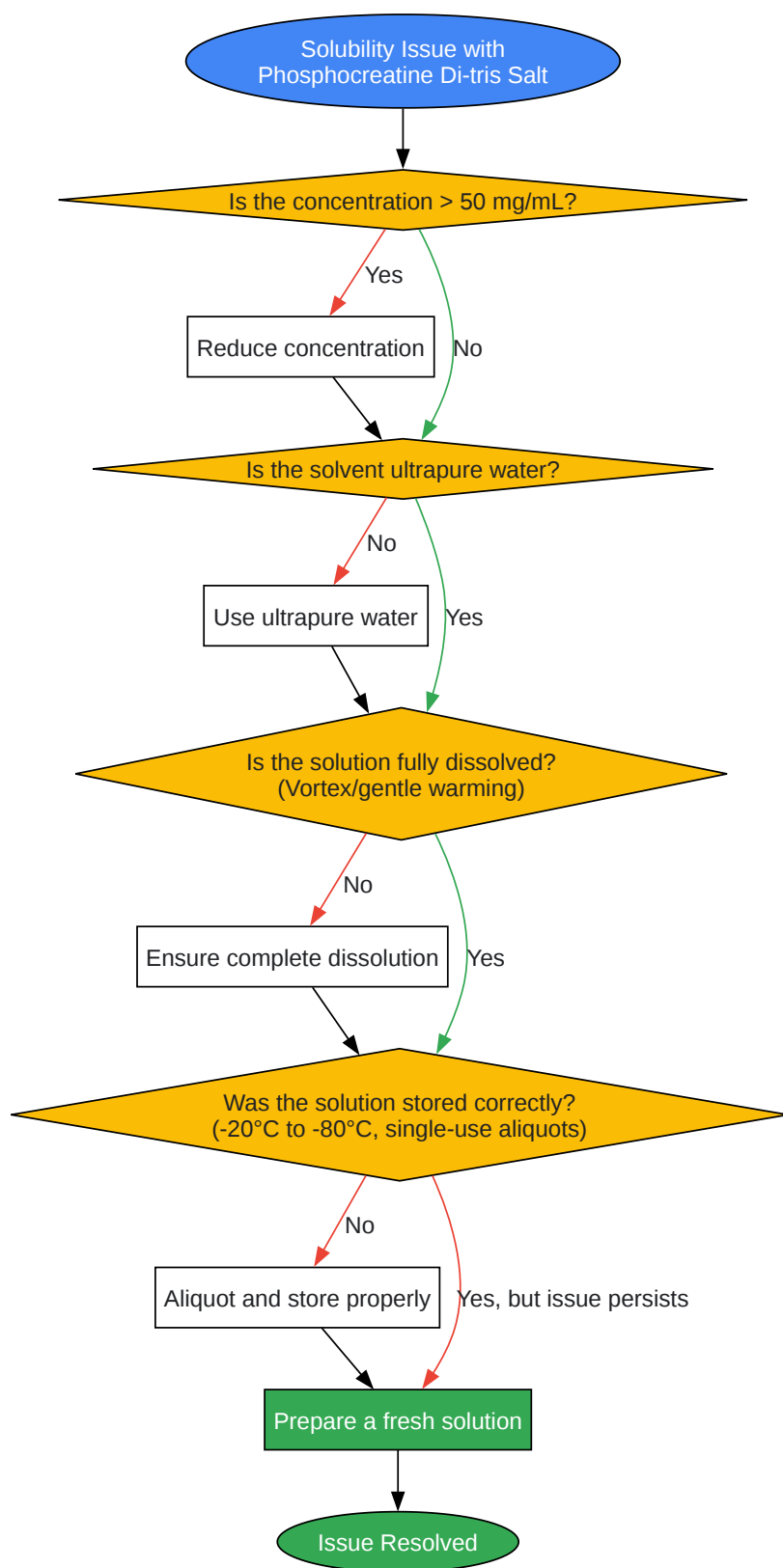
- Storage: Collect the final supernatant. Use it immediately for analysis or store it in aliquots at -80°C.[8]

Visualizations



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Caption: The Phosphocreatine Shuttle for energy transfer.



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Caption: Troubleshooting workflow for solubility issues.

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